Hydroxy Itraconazole

Description

Contextualization within Triazole Antifungal Research

The development of triazole antifungals marked a significant advancement in the management of fungal infections. These agents function by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. fda.govmiravistavets.com Itraconazole (B105839), a second-generation triazole, possesses a broad spectrum of activity. elsevier.esoup.com The discovery that its major metabolite, hydroxy itraconazole, is also a potent antifungal agent added a new layer of complexity and interest to the study of triazoles. ontosight.aiasm.org This finding underscored the importance of considering metabolic pathways when evaluating the efficacy and pharmacological profile of antifungal drugs.

The antifungal activity of hydroxy itraconazole has been demonstrated in vitro against a range of pathogenic fungi. biomol.combiocompare.com This activity, combined with the fact that its plasma concentrations can be about twice those of the parent itraconazole, suggests a significant contribution to the therapeutic effects observed in patients. fda.gov

Significance of Metabolite Studies in Chemical Biology

Investigating active metabolites like hydroxy itraconazole is crucial for several reasons:

Comprehensive Efficacy Assessment: It allows for a more accurate understanding of the total antifungal pressure exerted in vivo. chemicalbook.comchemsrc.com

Pharmacokinetic Variability: Differences in patient metabolism can lead to varying ratios of parent drug to active metabolite, potentially influencing clinical outcomes. frontiersin.orgasm.org

Drug-Drug Interactions: Both itraconazole and hydroxy itraconazole are inhibitors of CYP3A4, which can lead to complex drug-drug interactions. medchemexpress.comfrontiersin.org

The study of hydroxy itraconazole showcases the necessity of moving beyond the parent compound to fully characterize the pharmacological effects of a therapeutic agent.

Research Gaps and Future Directions in Hydroxy Itraconazole Investigations

Future research should focus on:

Resistance Mechanisms: Investigating whether fungal resistance mechanisms to itraconazole also confer resistance to hydroxy itraconazole and if any unique resistance pathways exist. elsevier.es

Pharmacogenomics: Exploring how genetic variations in CYP3A4 and other metabolic enzymes influence the ratio of itraconazole to hydroxy itraconazole and the subsequent clinical impact. asm.org

Novel Therapeutic Strategies: Given its potent antifungal properties, exploring the potential for developing hydroxy itraconazole as a standalone antifungal agent or as a lead compound for the synthesis of new, more potent triazole derivatives. researchgate.netresearchgate.netujmm.org.ua

Addressing these research gaps will provide a more complete understanding of hydroxy itraconazole's role in antifungal therapy and may open new avenues for the development of improved treatments for fungal infections.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 112559-91-8 | biomol.comcaymanchem.com |

| Molecular Formula | C35H38Cl2N8O5 | biomol.comcaymanchem.com |

| Molecular Weight | 721.6 g/mol | biomol.com |

| Appearance | Solid | biomol.com |

| Solubility | Soluble in Acetonitrile (B52724):Methanol (B129727) (1:1) and DMSO | biomol.comtargetmol.com |

| Melting Point | 76-78ºC | chemsrc.com |

In Vitro Antifungal Activity

| Organism | MIC (mg/mL) | Source |

| Candida albicans | 0.019 | biomol.comcaymanchem.com |

| Aspergillus fumigatus | 0.078 | biomol.comcaymanchem.com |

| Cryptococcus neoformans | 0.078 | biomol.comcaymanchem.com |

Analytical Methods for Detection

A variety of analytical methods have been developed for the quantification of itraconazole and hydroxy itraconazole in biological samples, which is crucial for pharmacokinetic studies and therapeutic drug monitoring.

| Method | Description | Source |

| HPLC with UV and Fluorometric Detection | High-performance liquid chromatography methods have been reported but are noted to be less selective and reliable for distinguishing between itraconazole and its metabolite. | scholarsresearchlibrary.com |

| LC-MS/MS | Liquid chromatography-tandem mass spectrometry is a highly specific and sensitive method for the simultaneous quantification of itraconazole and hydroxy itraconazole in human plasma. It is considered a robust method for clinical studies. | scholarsresearchlibrary.comresearchgate.netnih.gov |

| Bioassay | Measures the total antifungal activity in a sample, reflecting the combined effect of itraconazole and its active metabolites. However, results can be higher than those from chromatographic methods due to the presence of hydroxy itraconazole. | miravistavets.comasm.org |

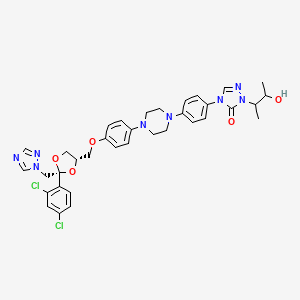

Structure

3D Structure

Properties

Molecular Formula |

C35H38Cl2N8O5 |

|---|---|

Molecular Weight |

721.6 g/mol |

IUPAC Name |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1 |

InChI Key |

ISJVOEOJQLKSJU-QURBUZHQSA-N |

SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Isomeric SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Canonical SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Biosynthetic Pathways of Hydroxy Itraconazole (B105839) from Itraconazole

The primary route for the formation of hydroxy itraconazole from itraconazole is through hydroxylation, a key metabolic process predominantly carried out in the liver. nii.ac.jpoup.com This biotransformation is not only essential for the drug's activity but also influences its pharmacokinetic profile.

Cytochrome P450 Enzyme Systems in Hydroxylation

The conversion of itraconazole to hydroxy itraconazole is almost exclusively mediated by the cytochrome P450 (CYP) enzyme system. nii.ac.jpoup.comfda.gov Specifically, in vitro studies have unequivocally identified CYP3A4 as the major enzyme responsible for this metabolic step. fda.govdrugbank.com The process involves the oxidation of the 1-methylpropyl substituent on the itraconazole molecule. oup.com Itraconazole itself is a substrate for and a potent inhibitor of CYP3A4, leading to complex, nonlinear pharmacokinetics. oup.comasm.orgfrontiersin.org This auto-inhibition can affect the rate of its own metabolism and that of its metabolites. nih.govgithub.com

Role of Specific Isoenzymes (e.g., CYP3A4, CYP1A1, CYP3A5, CYP2C) in Biotransformation

CYP3A4: As the principal enzyme, CYP3A4 is central to the metabolism of itraconazole, catalyzing the sequential formation of hydroxy itraconazole, followed by further oxidation to keto-itraconazole and N-desalkyl-itraconazole. oup.comdrugbank.comgithub.com Both itraconazole and hydroxy itraconazole act as competitive inhibitors of CYP3A4. nih.govhres.capsu.edu

CYP1A1: Research indicates that itraconazole can induce the expression of CYP1A1 through an aryl hydrocarbon receptor (AhR)-dependent mechanism. researchgate.netnih.govnih.govoup.com This induction has been observed in human hepatoma cell lines and primary human hepatocytes. researchgate.netnih.gov While not directly involved in the formation of hydroxy itraconazole, this interaction highlights the broader impact of itraconazole on hepatic enzyme systems.

CYP2C Enzymes: While CYP3A4 is the primary metabolizing enzyme, some studies have explored the minor roles of other CYPs. For instance, the metabolism of etizolam, a drug metabolized by both CYP3A and CYP2C19, is affected by co-administration with itraconazole, suggesting a potential, albeit less direct, interplay with the CYP2C family. researchgate.netamazonaws.com However, direct, significant metabolism of itraconazole by CYP2C enzymes to form hydroxy itraconazole has not been established as a major pathway.

In Vitro Biotransformation Studies

In vitro models are indispensable for characterizing the formation of hydroxy itraconazole and understanding the factors that can alter its production.

Characterization of Metabolite Formation Kinetics

The kinetics of hydroxy itraconazole formation are complex and nonlinear, largely due to the auto-inhibition of CYP3A4 by both the parent drug and its metabolites. nih.govresearchgate.net Studies using human liver microsomes and recombinant CYP3A4 have been employed to determine key kinetic parameters. psu.edunih.gov

| Compound | Parameter | Value | Enzyme System | Reference |

|---|---|---|---|---|

| Itraconazole | Unbound Km | 3.9 nM | Recombinant CYP3A4 | psu.edu |

| Unbound Ki | 1.3 nM | |||

| Hydroxy Itraconazole | Unbound Km | 27 nM | Recombinant CYP3A4 | psu.edu |

| Unbound Ki | 14.4 nM | |||

| Keto-Itraconazole | Unbound Km | 1.4 nM | Recombinant CYP3A4 | psu.edu |

The elimination of itraconazole at steady state has been described by Michaelis-Menten kinetics. psu.edu Population pharmacokinetic models have been developed to simultaneously describe the absorption and accumulation kinetics of both itraconazole and hydroxy itraconazole, providing a more comprehensive understanding of their in vivo behavior. asm.orgnih.govresearchgate.netresearchgate.net

Enzyme Induction and Inhibition Profiling in Research Models

Itraconazole and its metabolites are potent inhibitors of CYP3A4. hres.canih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes are crucial for profiling these inhibitory effects.

| Inhibitor | IC50 (nM) | Research Model | Reference |

|---|---|---|---|

| Itraconazole (all 4 stereoisomers) | 3.7 - 14.8 | Recombinant CYP3A4 | nih.govresearchgate.net |

| Itraconazole | 6.1 | Human Liver Microsomes | psu.edu |

| Hydroxy Itraconazole | 4.6 | ||

| Keto-Itraconazole | 7.0 | ||

| N-desalkyl-itraconazole | 0.4 |

Chemical Synthesis and Analog Design for Research Purposes

Strategies for Hydroxy Itraconazole Synthesis and Isomer Isolation

The laboratory synthesis of hydroxy itraconazole, a primary active metabolite of itraconazole, presents a significant chemical challenge, largely due to the molecule's structural complexity and multiple chiral centers. While it is primarily formed in the liver via metabolism by cytochrome P450 enzymes, particularly CYP3A4, specific chemical routes have been developed for research purposes, enabling the study of individual stereoisomers. smolecule.com

The synthesis of cis-hydroxyitraconazole isomers has been achieved through multi-step sequences. google.com These methods often mirror the general synthesis of itraconazole, which involves the condensation of key precursors. google.com For instance, a common strategy for itraconazole involves coupling a 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolane-4-methanol derivative with a triazolone-phenyl-piperazine moiety. google.comacs.org To produce the hydroxylated metabolite, starting materials would be modified to include the hydroxyl group on the sec-butyl side chain of the triazolone ring.

Itraconazole itself possesses three chiral centers, leading to eight possible stereoisomers (four cis and four trans diastereomeric pairs). nih.gov Hydroxy itraconazole has an additional chiral center, further increasing the number of potential isomers. The isolation and purification of these individual isomers are critical for understanding their distinct pharmacological properties. Because diastereomers can be well-distinguished by Nuclear Magnetic Resonance (NMR), all cis or trans stereoisomers may exhibit identical NMR spectra. nih.gov Therefore, chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the successful separation and purification of the individual stereoisomers. nih.gov The distinct optical rotation of each purified stereoisomer can then be measured to confirm its identity. nih.gov

The stereochemistry of the isomers significantly impacts their physicochemical properties, such as water solubility. Research has shown considerable differences in solubility among the various isomers of cis-hydroxyitraconazole, a factor that can influence research assay conditions and interpretation. google.com

Rational Design of Itraconazole and Hydroxy Itraconazole Analogues for Enhanced Research Utility

The discovery of itraconazole's potent anti-angiogenic and Hedgehog (Hh) signaling pathway inhibitory activities spurred significant interest in designing analogues for research. scispace.comaacrjournals.orgnih.gov The rational design of these new molecules aims to dissect the structural requirements for these anticancer properties, improve physicochemical characteristics, and potentially create more potent and specific inhibitors for research tools and therapeutic development. nih.govresearchgate.net

Key strategies in the rational design of itraconazole analogues include:

Systematic Truncation: First-generation analogues were created by systematically truncating the itraconazole scaffold from both sides to identify the core structural features essential for inhibiting Hh signaling and angiogenesis. scispace.com This led to the development of "des-triazole" analogues, where the entire triazole moiety is removed, to probe its importance for biological activity. nih.govnih.gov

Side-Chain Modification: The sec-butyl side chain attached to the triazolone ring has been a major focus for modification. nih.govnih.gov Researchers have synthesized and evaluated numerous analogues with varied linear, branched, or cyclic hydrocarbon side chains to understand how the size and shape of this group influence activity against different biological targets. nih.gov

Stereochemical Investigation: Given that itraconazole is administered as a mixture of four stereoisomers, a key research goal was to determine if a specific stereoisomer was responsible for its anticancer properties. scispace.com This involved the challenging synthesis of stereochemically defined analogues to assess the optimal configuration around the dioxolane ring for different biological effects. nih.govnih.gov

Improving Physicochemical Properties: A significant drawback of itraconazole for research and clinical use is its very low solubility and strong inhibition of the metabolic enzyme CYP3A4. researchgate.net To address this, analogues have been designed to enhance solubility and reduce off-target enzyme inhibition. For example, replacing the phenyl group with a pyridine (B92270) ring and incorporating a tetrazole moiety resulted in a compound with significantly improved solubility and less CYP3A4 inhibition, making it a more attractive candidate for research. researchgate.net

These design strategies allow researchers to create a diverse library of compounds, enabling a deeper understanding of how itraconazole and hydroxy itraconazole function at a molecular level. nih.gov

Structure-Activity Relationship (SAR) Studies of Synthetic Analogues

Structure-activity relationship (SAR) studies of synthetic itraconazole and hydroxy itraconazole analogues have provided critical insights into the molecular features governing their biological activities, particularly in the context of anticancer research. scispace.comnih.gov These studies have revealed that the structural requirements for inhibiting the Hedgehog (Hh) pathway and angiogenesis (via VEGFR2) are distinct. aacrjournals.orgnih.gov

Key SAR findings include:

The Triazole Moiety: The terminal triazole group, essential for antifungal activity, was found to be necessary for potent anti-angiogenic activity. scispace.comnih.gov However, SAR studies revealed that this moiety is not required for potent inhibition of the Hh signaling pathway, leading to the development of powerful des-triazole ITZ analogues. nih.govuconn.edu

The Dioxolane Ring Stereochemistry: The stereochemistry of the dioxolane ring is a critical determinant of activity. For Hh pathway inhibition, the 2S,4R-cis-dioxolane orientation was initially considered important. nih.gov However, further studies showed that while this cis orientation is preferred for anti-Hh activity, analogues with the 2R,4R-trans-dioxolane orientation are favored regarding metabolism and clearance, highlighting a trade-off between potency and pharmacokinetic properties. nih.gov

The Triazolone/Side-Chain Region: The triazolone ring and its attached sec-butyl side chain can be significantly modified or replaced. Studies show that replacing this region with functionalities like hydrazine (B178648) carboxamides or meta-substituted amides can lead to analogues with improved Hh inhibitory potency compared to itraconazole. nih.gov SAR analysis of side-chain analogues revealed that potent activity against VEGFR2 glycosylation was generally driven by side chains with at least four carbons and branching at the α or β position. nih.gov Conversely, the SAR trends for targeting the Hh pathway were divergent, suggesting that modifications to the side chain can differentially tune the activity of the scaffold against distinct molecular targets. aacrjournals.orgnih.gov

These SAR studies have successfully guided the design of new analogues with enhanced potency and improved drug-like properties for research. nih.gov

Molecular Mechanisms of Action in Cellular and Pathogen Models

Fungal Pathogen Target Engagement

The principal mechanism of action for hydroxy itraconazole (B105839), like its parent compound itraconazole, is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (also known as CYP51 or Erg11p). nih.govdrugbank.compatsnap.comfrontiersin.orgnih.gov This enzyme is a critical component in the biosynthetic pathway of ergosterol (B1671047). patsnap.comfrontiersin.org Hydroxy itraconazole's triazole ring forms a complex with the heme iron atom in the active site of the fungal enzyme. drugbank.comnih.gov This binding event blocks the enzyme's ability to catalyze the oxidative removal of the 14α-methyl group from lanosterol, which is a rate-limiting step in producing the final ergosterol molecule. nih.govasm.org The affinity for fungal CYP51 is significantly higher than for mammalian cytochrome P450 enzymes, which accounts for its selective antifungal activity. patsnap.comnih.gov

The inhibition of lanosterol 14α-demethylase leads to a halt in the ergosterol manufacturing process. frontiersin.orgnih.gov This results in two significant consequences within the fungal cell: a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors, such as lanosterol. patsnap.comnih.govnih.gov Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for regulating membrane fluidity, asymmetry, and integrity. nih.govnih.gov The accumulation of abnormal intermediate sterols, like 14α-methyl-fecosterol, further disrupts the normal architecture and function of the cell membrane. asm.orgiiarjournals.org

The dual effects of ergosterol depletion and toxic sterol accumulation fundamentally compromise the fungal cell membrane. patsnap.comnih.govuomustansiriyah.edu.iq Without adequate ergosterol, the membrane loses its structural stability and becomes abnormally permeable. nih.govpatsnap.com This increased permeability allows for the uncontrolled leakage of essential intracellular ions and components, which disrupts cellular homeostasis and ultimately contributes to the cessation of fungal growth, a fungistatic effect. patsnap.commdpi.com The presence of accumulated 14α-methylated sterols further impairs the close packing of phospholipid acyl chains, exacerbating the membrane's structural and functional defects. iiarjournals.org

The altered physical properties of the fungal membrane, caused by the modified sterol composition, have a cascading effect on the function of various membrane-bound enzymes. nih.govnih.govnih.gov The proper functioning of many of these enzymes, such as ATPases and those involved in the electron transport system, is dependent on the specific lipid environment provided by an ergosterol-rich membrane. iiarjournals.org The disruption of this environment impairs their activity, interfering with critical cellular processes like energy production and nutrient transport, which further contributes to the antifungal effect. patsnap.comiiarjournals.org

Hydroxy itraconazole possesses considerable antifungal activity that is generally comparable to its parent compound, itraconazole. researchgate.netdrugbank.com Extensive in vitro testing has demonstrated that for the majority of pathogenic fungi, the inhibitory concentrations of both compounds are largely equivalent. researchgate.netnih.gov

One comprehensive study involving 1,481 fungal isolates from 48 genera found that 90% of the isolates showed the same IC50 (50% inhibitory concentration) values for both itraconazole and hydroxy itraconazole, within the standard experimental error range. researchgate.netoup.com However, notable differences were observed for a minority of isolates. Specifically, about 10-15% of Candida glabrata and Trichophyton mentagrophytes isolates were found to be more susceptible to itraconazole than to hydroxy itraconazole. researchgate.netoup.com

Another study comparing their activity against Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans concluded that itraconazole's activity was equal to or greater than that of hydroxy itraconazole against most of the fungi tested. nih.gov This research also highlighted that the choice of culture medium can significantly influence the measured Minimum Inhibitory Concentration (MIC) values for both drugs. nih.gov

| Fungal Species | Comparative Activity Finding | Citation |

|---|---|---|

| Majority of 1481 isolates (48 genera) | Equivalent IC50 values for itraconazole and hydroxy itraconazole (for 90% of isolates). | researchgate.netnih.govoup.com |

| Candida glabrata | 10-15% of isolates were more susceptible to itraconazole than hydroxy itraconazole. | researchgate.netoup.com |

| Trichophyton mentagrophytes | 10-15% of isolates were more susceptible to itraconazole than hydroxy itraconazole. | researchgate.netoup.com |

| Aspergillus fumigatus | Itraconazole activity was equal to or greater than hydroxy itraconazole. | nih.gov |

| Candida albicans | Itraconazole activity was equal to or greater than hydroxy itraconazole. | nih.gov |

| Cryptococcus neoformans | Itraconazole activity was equal to or greater than hydroxy itraconazole. | nih.gov |

In addition to the primary mechanism of inhibiting ergosterol synthesis, a secondary mechanism of action has been proposed for itraconazole and, by extension, its active metabolite. drugbank.com This involves the inhibition of fungal cytochrome c oxidative and peroxidative enzymes. drugbank.comnih.gov This action is believed to contribute further to the disruption of the fungal cell membrane, compounding the damage initiated by the interruption of the ergosterol pathway. drugbank.comnih.gov

Non-Antifungal Biological Activities in Preclinical Research Models

Inhibition of Hedgehog (Hh) Signaling Pathway: Molecular Targets and Downstream Effects

Hydroxyitraconazole (B3325177), the primary active metabolite of itraconazole, has been shown to be an inhibitor of the Hedgehog (Hh) signaling pathway. nih.gov This activity is distinct from its antifungal mechanism, which targets lanosterol 14α-demethylase. wikipedia.orgchemsrc.com The molecular target for this inhibition appears to be the Smoothened (SMO) receptor, a critical component of the Hh pathway. sci-hub.senih.gov However, the mechanism of action is different from other SMO antagonists like cyclopamine. nih.govresearchgate.net Itraconazole and, by extension, its hydroxy metabolite, prevent the accumulation of SMO in the primary cilium, a key step for pathway activation upon Hh ligand stimulation. nih.gov

Inhibition of the Hh pathway by these compounds leads to a reduction in the activation and nuclear translocation of the glioma-associated oncogene homolog (GLI) transcription factors. sci-hub.seresearchgate.net This, in turn, suppresses the transcription of Hh target genes that are involved in cell proliferation and survival, such as GLI1, Patched (Ptch), BCL-2, and Cyclin-D1. sci-hub.seresearchgate.netecancer.org Preclinical studies in models of medulloblastoma and basal cell carcinoma, cancers often driven by aberrant Hh signaling, have demonstrated that itraconazole can suppress pathway activity and tumor growth. nih.govecancer.org For instance, in a murine model of Hedgehog-dependent medulloblastoma, itraconazole treatment reduced tumor growth. nih.gov Furthermore, itraconazole has been shown to decrease the expression of bone morphogenic protein 4 (BMP4), a downstream effector of Hh signaling, in esophageal adenocarcinoma cells. nih.gov

The inhibitory action of itraconazole on the Hh pathway is independent of and downstream from the Patched (Ptch) receptor, as demonstrated in Ptch-/- cells. nih.gov However, this inhibition can be bypassed by the expression of a constitutively active, oncogenic variant of SMO, suggesting that the target is indeed SMO or a component acting upstream of its activation but downstream of Ptch. nih.gov

Antiangiogenic Properties: Mechanisms Involving VEGFR2 Phosphorylation, Glycosylation, and Cholesterol Biosynthesis Pathways

Hydroxyitraconazole, alongside its parent compound itraconazole, exhibits potent antiangiogenic properties through mechanisms separate from its antifungal action. wikipedia.orgchemsrc.com A key target in this activity is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical receptor tyrosine kinase in angiogenesis. nih.govnih.gov

One of the primary mechanisms is the inhibition of VEGFR2 glycosylation. nih.govnih.gov Itraconazole causes an accumulation of immature N-glycans on VEGFR2, which impairs the receptor's proper trafficking to the cell surface and subsequent signaling. nih.govmdpi.com This disruption of glycosylation inhibits VEGF-induced phosphorylation of VEGFR2 and the activation of downstream signaling molecules like phospholipase C γ1. nih.gov

Furthermore, the antiangiogenic effects of itraconazole are linked to the disruption of cholesterol trafficking and biosynthesis pathways. wikipedia.orgchemsrc.comnih.gov Specifically, itraconazole induces an accumulation of cholesterol in late endosomes and lysosomes. nih.gov This interference with cholesterol homeostasis has been shown to be connected to the inhibition of VEGFR2 glycosylation and signaling, as repleting cellular cholesterol levels can rescue these effects. nih.gov

The antiangiogenic activity of itraconazole has been observed in various endothelial cell models, including human umbilical vein endothelial cells (HUVEC). nih.govnih.gov The inhibition of endothelial cell proliferation is a key in vitro measure of this antiangiogenic potential. nih.govnih.gov It's noteworthy that the structural features required for antiangiogenic activity appear to be distinct from those for Hedgehog pathway inhibition. wikipedia.org

Investigation of Antiviral Properties inIn VitroCell Systems

Hydroxyitraconazole has been investigated for its potential antiviral activity in in vitro cell-based assays. Studies have demonstrated that both itraconazole and its primary metabolite, hydroxyitraconazole, exhibit inhibitory activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govnih.gov

In experiments using human Caco-2 cells, a cell line used for studying SARS-CoV infections, hydroxyitraconazole showed inhibition of SARS-CoV-2 activity with a reported half-maximal effective concentration (EC₅₀) of 3.6 µM. nih.govnih.gov Itraconazole itself had an EC₅₀ of 2.3 µM in the same cell line. nih.govnih.gov Both compounds resulted in a reduction of viral yield in vitro. nih.gov Specifically, in Caco-2 cells, itraconazole led to an approximate 2-log₁₀ reduction, while in VeroE6-eGFP cells, both itraconazole and hydroxyitraconazole caused about a 1-log₁₀ reduction in viral yield. nih.gov Although demonstrating activity, the potency was less than that of the antiviral drug remdesivir (B604916) and its parent nucleoside GS-441524. nih.govresearchgate.net

The antiviral activity of itraconazole has also been noted against other coronaviruses in cell and mouse models, including murine coronavirus. nih.govresearchgate.net

Immunomodulatory Effects on Macrophage-like Cells and Pro-inflammatory Substances

Hydroxyitraconazole has demonstrated complex immunomodulatory effects in preclinical studies involving macrophage-like cells. Research using the murine macrophage-like cell line RAW264.7 has shown that hydroxyitraconazole, similar to its parent compound, can influence the production of pro-inflammatory mediators. iiarjournals.orgnih.gov

When used alone, both itraconazole and hydroxyitraconazole stimulated the production of prostaglandin (B15479496) E₂ (PGE₂) and tumor necrosis factor-alpha (TNF-α), but did not affect the production of nitric oxide (NO) or interleukin-1β (IL-1β). iiarjournals.orgnih.gov However, in the presence of lipopolysaccharide (LPS), a potent immune stimulator, the effects were different. The addition of these compounds to LPS-stimulated cells led to a significant reduction in NO production, while simultaneously enhancing the production of PGE₂, TNF-α, and IL-1β. iiarjournals.orgnih.gov This suggests a differential regulation of inflammatory pathways in activated macrophages. iiarjournals.org Hydroxyitraconazole was noted to be slightly more efficient at inhibiting NO production compared to itraconazole. iiarjournals.orgnih.gov The inhibition of NO was not due to direct radical-scavenging activity. iiarjournals.orgnih.gov

Other studies have suggested that itraconazole can promote M1 polarization of macrophages, which is a pro-inflammatory phenotype, and enhance their phagocytic capacity towards Candida albicans. mednexus.org In LPS-induced RAW264.7 cells, itraconazole increased the secretion of IL-6 and TNF-α and enhanced the expression of inducible nitric oxide synthase (iNOS), a key M1 marker. mednexus.org In a model of sepsis using human THP-1 monocytes, itraconazole was found to have pro-inflammatory properties. nih.gov

Reversal of Resistance Mechanisms in Cellular and Preclinical Tumor Models

Early preclinical research identified itraconazole as a potential agent to reverse multidrug resistance (MDR) in cancer cells. nih.gov This effect is attributed to its ability to inhibit the P-glycoprotein (P-gp) drug efflux pump. mdpi.com P-glycoprotein is a key transporter that actively removes chemotherapeutic agents from cancer cells, leading to decreased intracellular drug concentrations and reduced efficacy. By inhibiting P-gp, itraconazole can increase the accumulation of co-administered chemotherapy drugs within resistant cells. ijiset.com

In vitro studies have demonstrated this effect in various cancer cell lines. For example, itraconazole was shown to reverse MDR in a murine P388 leukemia cell line resistant to daunorubicin (B1662515) and in human leukemia cell lines resistant to Adriamycin and etoposide. nih.gov It has also shown efficacy in reversing resistance in human breast cancer resistance protein (BCRP)-expressing cells. nih.gov While much of this early research focused on itraconazole, its role as a P-gp inhibitor suggests that its metabolites may also contribute to this activity. hres.ca

More recent interest in itraconazole's anticancer properties has focused on its ability to inhibit pathways like Hedgehog signaling, which can also contribute to therapeutic resistance. ecancer.org For instance, itraconazole, in combination with arsenic trioxide, has shown effectiveness against resistant tumors in mouse allograft models of basal cell carcinoma and medulloblastoma. ecancer.org

Stereochemical Influences on Biological Activity

Itraconazole has three chiral centers, which results in a total of eight possible stereoisomers. nih.gov The commercially available form of itraconazole is a racemic mixture of four cis-diastereomers. nih.gov Research into the individual stereoisomers has revealed that stereochemistry plays a significant role in the biological activities of itraconazole and, by extension, its metabolites like hydroxyitraconazole.

Studies have shown a clear distinction between the stereochemical requirements for antifungal and antiangiogenic activities. The antiangiogenic activity, measured by the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation, was found to be largely independent of the stereochemistry of itraconazole. nih.gov All eight stereoisomers exhibited comparable potency in inhibiting endothelial cell proliferation. nih.gov

In stark contrast, the antifungal activity of itraconazole is highly dependent on its stereochemistry. nih.gov There can be a significant difference in potency, up to 32-fold, between different stereoisomers against the same fungal strain. nih.gov This strong stereochemical dependence for antifungal activity, which targets lanosterol 14α-demethylase, versus the lack thereof for antiangiogenic activity, provides compelling evidence that these two biological effects are mediated by different molecular targets and mechanisms. nih.gov

Furthermore, the metabolism of itraconazole to hydroxyitraconazole is also highly stereoselective. In vitro experiments using CYP3A4, the primary enzyme responsible for this conversion, showed that only the (2R,4S,2’R)- and (2R,4S,2’S)-isomers of itraconazole were metabolized to hydroxyitraconazole. researchgate.net The (2S,4R) isomers were not metabolized. researchgate.net This stereoselectivity in metabolism also influences the pharmacokinetic profile of itraconazole in vivo. researchgate.net

Advanced Analytical Methods for Hydroxy Itraconazole Research

Chromatographic Techniques for Quantitative Analysis

Chromatography is the cornerstone for the separation and quantification of hydroxy itraconazole (B105839) from complex biological samples. The choice of technique depends on the required sensitivity, selectivity, and the specific research application.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorometric Detection

High-Performance Liquid Chromatography (HPLC) remains a widely used technique for the analysis of hydroxy itraconazole. When coupled with Ultraviolet (UV) or fluorometric detectors, it provides a balance of sensitivity and accessibility.

UV detection is often performed at wavelengths where both itraconazole and hydroxy itraconazole exhibit significant absorbance, such as 225 nm or 267 nm. researchgate.netjru-b.com Isocratic HPLC methods, which use a constant mobile phase composition, have been developed for the simultaneous determination of itraconazole and its hydroxylated metabolite. jru-b.com

Fluorometric detection offers enhanced sensitivity and selectivity over UV detection. jru-b.com A notable HPLC method with fluorometric detection involves a mobile phase of methanol (B129727) and water (75:25, v/v) pumped through a C18 column. psu.edunih.gov In this method, detection is achieved using an excitation wavelength of 250 nm and an emission wavelength of 380 nm. psu.edunih.gov This approach allows for the quantitation of both itraconazole and hydroxy itraconazole in small plasma volumes, such as 100 µL, after a protein-precipitation step. psu.edunih.govresearchgate.net Retention times for hydroxy itraconazole and itraconazole are typically distinct, for instance, 4.7 minutes and 8.3 minutes, respectively, ensuring good resolution. psu.edu

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Symmetry™ (3.9 mm i.d. × 150 mm) | psu.edu |

| Mobile Phase | Methanol (75% v/v) and Water (25% v/v) | psu.eduresearchgate.net |

| Flow Rate | 1.0 mL/min | psu.eduresearchgate.net |

| Detection | Fluorometric (Excitation: 250 nm, Emission: 380 nm) | psu.edunih.gov |

| Retention Time (Hydroxy Itraconazole) | 4.7 min | psu.edu |

| Retention Time (Itraconazole) | 8.3 min | psu.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of hydroxy itraconazole in biological fluids due to its superior sensitivity, specificity, and speed. asm.orgnih.gov These methods often utilize Ultra-Performance Liquid Chromatography (UPLC) systems for faster and more efficient separations. asm.orgnih.gov

Sample preparation typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances from the plasma matrix. researchgate.netnih.gov For instance, a simple protein precipitation with an organic solvent like acetonitrile (B52724), sometimes containing formic acid, can be used effectively for 100 µL plasma samples. nih.govnih.gov LLE with methyl tert-butyl ether is another common approach. nih.gov

Chromatographic separation is achieved using reverse-phase columns, such as C18, with gradient elution. researchgate.netnih.gov Mobile phases usually consist of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic modifier (e.g., acetonitrile or methanol). researchgate.netnih.gov Total run times are typically short, often under 5 minutes. researchgate.netnih.gov

Detection by tandem mass spectrometry is performed using electrospray ionization (ESI) in the positive ion mode. researchgate.netasm.org Quantification is based on multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.netnih.gov For hydroxy itraconazole, a common transition is m/z 721.2 → 408.3. nih.gov

| Parameter | Method 1 | Method 2 | Reference |

|---|---|---|---|

| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | nih.govnih.gov |

| Chromatography | UPLC | UPLC | nih.govnih.gov |

| Column | Not specified | Agilent Zorbax SB-C18 (2.1x50mm, 3.5 µm) | nih.govnih.gov |

| Ionization | ESI (+) | ESI (+) | nih.govnih.gov |

| MRM Transition (Hydroxy Itraconazole) | m/z 721.2 → 408.3 | Not Specified | nih.gov |

| Run Time | < 7 min | 4 min | asm.orgnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly employed for the analysis of large, thermally labile molecules like itraconazole and its metabolites. austinpublishinggroup.com The high temperatures required for volatilization in conventional GC can cause degradation of the compound. austinpublishinggroup.com However, specialized techniques such as GC-MS with Cold Electron Ionization (EI) have been shown to be capable of analyzing itraconazole. avivanalytical.com While standard GC-MS methods are more prone to interferences for conazole fungicides, they have been applied for the determination of related impurities in the active pharmaceutical ingredient (API). austinpublishinggroup.comresearchgate.net For routine quantitative analysis of hydroxy itraconazole in biological matrices, LC-MS/MS is generally the preferred method due to better stability of the analyte and superior confirmation of identity. austinpublishinggroup.com

High-Performance Thin-Layer Chromatography (HPTLC) in Research

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and versatile alternative for the quantification of pharmaceuticals. nih.gov Stability-indicating HPTLC methods have been developed for itraconazole in bulk drug and various formulations. nih.govtandfonline.comcabidigitallibrary.org

In these methods, separation is typically achieved on aluminum plates precoated with silica (B1680970) gel 60 F-254. nih.govtandfonline.com A mixture of solvents, such as Toluene:Ethyl acetate:Ammonia (1:5:0.1 v/v/v) or Toluene:Chloroform:Methanol (5:5:1.5 v/v/v), serves as the mobile phase. nih.govtandfonline.com Densitometric analysis is then performed at a wavelength around 260-266 nm to quantify the compound. nih.govtandfonline.com The method yields compact bands with a specific retention factor (Rf), for example, an Rf of 0.77 ± 0.02 for itraconazole in one system. tandfonline.comcabidigitallibrary.org While most published HPTLC research focuses on the parent drug, the principles are applicable for stability studies and quality control where the separation of hydroxy itraconazole from the parent compound is required. researchgate.net

Method Validation in Research Contexts

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For hydroxy itraconazole research, this involves demonstrating the method's linearity, accuracy, precision, and sensitivity according to established guidelines. nih.gov

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. This is established by analyzing a series of calibration standards and performing a linear least-squares regression. nih.govingentaconnect.com The correlation coefficient (r or r²) is a key indicator of linearity, with values greater than 0.99 being desirable. researchgate.netpsu.edunih.gov

The calibration range for hydroxy itraconazole varies significantly depending on the analytical technique's sensitivity. HPLC methods with UV or fluorometric detection may have linear ranges from 0.25 to 16 µg/mL or 50 to 2000 µg/L. researchgate.netpsu.edunih.gov Highly sensitive LC-MS/MS methods can achieve much wider and lower linear ranges, such as 1.000 to 597.920 ng/mL or 0.5 to 263 ng/mL. researchgate.netnih.gov The lower limit of quantification (LLOQ) defines the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov

| Analytical Method | Linearity Range | Correlation Coefficient (r/r²) | Reference |

|---|---|---|---|

| HPLC-Fluorometric | 50 - 2000 µg/L | r² > 0.99 | psu.edunih.gov |

| HPLC/PDA | 0.25 - 16 µg/mL | Not Specified | researchgate.net |

| UPLC-MS/MS | 1.000 - 597.920 ng/mL | Not Specified | nih.gov |

| LC-MS/MS | 0.5 - 263 ng/mL | r > 0.998 | researchgate.net |

| LC-MS/MS | 0.025 - 5 µg/mL | Not Specified | researchgate.net |

Compound Index

| Compound Name |

|---|

| Acetonitrile |

| Ammonia |

| Ammonium formate |

| Chloroform |

| Ethyl acetate |

| Fluconazole |

| Formic acid |

| Hydroxy Itraconazole |

| Itraconazole |

| Methanol |

| Methyl tert-butyl ether |

| Terconazole |

| Toluene |

| Zinc sulphate |

Sensitivity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The sensitivity of an analytical method is defined by its ability to detect and quantify low concentrations of an analyte in a given matrix. This is characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Several advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), have been developed for the quantification of hydroxy itraconazole in biological matrices, most commonly human plasma. These methods have demonstrated high sensitivity, allowing for the accurate measurement of the metabolite even at low concentrations.

For instance, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method reported a lower limit of quantification (LLOQ) of 1.00 ng/mL for hydroxy itraconazole in human plasma. nih.gov Another LC-MS/MS method established a linear range for hydroxy itraconazole from 1.09 ng/mL to 406.77 ng/mL. researchgate.net A separate study developing a high-performance liquid chromatography/photodiode array (HPLC-PDA) detection method determined the LLOQ for hydroxy itraconazole to be 0.25 μg/mL. nih.gov

The sensitivity of these methods is critical for pharmacokinetic studies, where tracking the concentration of hydroxy itraconazole over time, including its elimination phase, is necessary. The ability to quantify low levels of the metabolite ensures a complete and accurate pharmacokinetic profile.

Table 1: Reported LOD and LOQ for Hydroxy Itraconazole in Various Analytical Methods

| Analytical Method | Matrix | LOD | LOQ/LLOQ | Reference |

| UPLC-MS/MS | Human Plasma | Not Reported | 1.00 ng/mL | nih.gov |

| LC-MS/MS | Human Plasma | Not Reported | 1.09 ng/mL | researchgate.net |

| HPLC-PDA | Human Serum | Not Reported | 0.25 µg/mL | nih.gov |

| LC-MS/MS | Human Serum | Not Reported | 20 ppt (B1677978) (0.02 ng/mL) | lcms.cz |

| HPLC-Fluorometric | Plasma | ~40 µg/L | 75 µg/L | psu.edu |

| LC-MS/MS | Human Plasma | 8.6 µg/L | 26.2 µg/L | researchgate.net |

Accuracy, Precision, and Reproducibility Assessments

The validation of any analytical method hinges on the demonstration of its accuracy, precision, and reproducibility. Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Reproducibility assesses the consistency of results across different laboratories, analysts, or instruments.

In the context of hydroxy itraconazole analysis, these parameters are rigorously evaluated to ensure the reliability of the data generated. For example, a validated UPLC-MS/MS method for hydroxy itraconazole demonstrated excellent intra-day and inter-day precision, with ranges of 2.15% to 7.25% and 2.44% to 7.98%, respectively. nih.gov The accuracy for the same method was reported to be within 92.22% to 100.09%. nih.gov

Another LC-MS/MS method validation showed that the mean predicted concentrations of quality control (QC) samples deviated by less than 10% from their nominal values, with intra-assay and inter-assay precision within 8% relative standard deviation (RSD). researchgate.net Similarly, a high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) method reported intra- and inter-day coefficients of variation of less than 7.7% and 9.2%, respectively, with accuracy ranging from 92.6% to 109%. researchgate.net

Table 2: Accuracy and Precision Data for Hydroxy Itraconazole Quantification

| Analytical Method | QC Levels | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Nominal) | Reference |

| UPLC-MS/MS | LQC, MQC, HQC | 2.15 - 7.25 | 2.44 - 7.98 | 92.22 - 100.09 | nih.gov |

| LC-MS/MS | QC Samples | < 8 | < 8 | < 10% deviation | researchgate.net |

| LC-MS/MS | Not Specified | < 7.7 | < 9.2 | 92.6 - 109 | researchgate.net |

| HPLC-PDA | QC Samples | 2.23 - 4.28 | Not Reported | -2.89 to -17.26 | nih.gov |

Selectivity, Specificity, and Interference Studies

Selectivity and specificity are crucial attributes of an analytical method, ensuring that the signal measured is solely from the analyte of interest, without interference from other components in the sample matrix. In the analysis of hydroxy itraconazole, potential interferences can arise from endogenous plasma components, other metabolites of itraconazole, or co-administered drugs.

LC-MS/MS methods offer high selectivity due to the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte. For instance, one UPLC-MS/MS method used the transition of m/z 721.2/408.3 to detect and quantify hydroxy itraconazole. nih.gov This specificity was confirmed by analyzing six different lots of normal, lipemic, and hemolyzed K2EDTA plasma, which showed no significant interfering peaks. nih.gov

Interference studies are also conducted to assess the impact of commonly co-administered medications. One study demonstrated the robustness of their assay by performing interference testing of over-the-counter and common co-administered medications, a novel approach in itraconazole research. nih.gov Another study investigated potential interferences from endogenous substances by using six independent batches of human serum samples and found no endogenous interference at the retention times of the analytes. elsevier.es

Stability Evaluation of Hydroxy Itraconazole in Research Matrices

The stability of hydroxy itraconazole in the biological matrix under various storage and handling conditions is a critical parameter to evaluate during method validation. This ensures that the measured concentration accurately reflects the concentration at the time of sample collection. Stability studies typically include freeze-thaw stability, bench-top stability, and long-term stability.

For example, a validated LC-MS/MS method demonstrated that hydroxy itraconazole is stable in human plasma for 145 days when stored at -70°C. researchgate.net Another study evaluated freeze-thaw stability by subjecting samples to three freeze-thaw cycles and found the percent stability for hydroxy itraconazole to be between 101.3% and 110.2%. scholarsresearchlibrary.com The bench-top stability for 7.5 hours at room temperature ranged from 98.5% to 100.1%. scholarsresearchlibrary.com Furthermore, stock solutions of hydroxy itraconazole in methanol have been reported to be stable at 4°C for at least 12 months. psu.edu

Table 3: Stability of Hydroxy Itraconazole in Human Plasma

| Stability Condition | Duration | Temperature | Stability (%) | Reference |

| Long-Term | 145 days | -70°C | Stable | researchgate.net |

| Freeze-Thaw | 3 cycles | Room Temp/Freezer | 101.3 - 110.2 | scholarsresearchlibrary.com |

| Bench-Top | 7.5 hours | Room Temperature | 98.5 - 100.1 | scholarsresearchlibrary.com |

| Long-Term | 2 months | -80°C | Stable | psu.edu |

Application of Deuterated Internal Standards in Quantification Research

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, is a cornerstone of modern quantitative bioanalysis by LC-MS/MS. A deuterated internal standard, such as hydroxy itraconazole-d5 or hydroxy itraconazole-d8, has a chemical structure nearly identical to the analyte but with a different mass due to the presence of deuterium (B1214612) atoms.

This near-identical physicochemical behavior ensures that the internal standard and the analyte experience similar extraction recovery, ionization efficiency, and chromatographic retention. Any sample-to-sample variation in these processes is compensated for by the internal standard, leading to highly accurate and precise quantification.

Several studies have successfully employed deuterated internal standards for hydroxy itraconazole analysis. For example, itraconazole-d3 has been utilized as an internal standard for the quantification of both itraconazole and hydroxy itraconazole. nih.govshimadzu.com In another study, hydroxyitraconazole-d5 was found to be critical for the development of a multiplex UPLC-MS/MS assay, especially because it coeluted with posaconazole. nih.gov The use of deuterated internal standards like hydroxy itraconazole-d8 has been shown to enable the development of sensitive, accurate, and reproducible analytical methods. vulcanchem.com

Development of Novel Bioanalytical Assays for Preclinical Research

The field of bioanalysis is continuously evolving, with a drive towards developing faster, more sensitive, and higher-throughput assays for preclinical research. While LC-MS/MS remains the gold standard, other innovative approaches are being explored.

One such development is the use of paper spray-mass spectrometry (paper spray MS/MS) for the simultaneous quantification of multiple triazole antifungal agents, including hydroxy itraconazole. nih.gov This technique requires no sample preparation; plasma samples are spotted onto a paper substrate and analyzed directly. nih.gov This method demonstrated good linearity and acceptable accuracy and precision, offering a powerful tool for near point-of-care therapeutic drug monitoring and clinical research. nih.gov

The development of such novel bioanalytical assays can significantly streamline preclinical research by reducing sample analysis time and cost, while still providing reliable quantitative data. These advancements are crucial for accelerating the drug development process. Veeda Lifesciences, for example, lists a validated LC/MS/MS assay for Hydroxy Itraconazole in their comprehensive suite of bioanalytical services for generics and new chemical entities. veedalifesciences.com

Preclinical and Translational Research Investigations

In Vitro Research Models for Compound Evaluation

In vitro models are crucial for the initial assessment of a compound's properties. These laboratory-based assays provide foundational data on how a substance interacts with biological systems at a cellular and molecular level.

Cellular Permeability and Distribution Studies in Research Cell Lines

The Caco-2 cell line, derived from human colon carcinoma, is a well-established in vitro model for predicting human intestinal permeability. evotec.com These cells form a polarized monolayer with characteristics that mimic the intestinal epithelial barrier. evotec.com Studies involving the application of intestinal fluids to Caco-2 cells have been used to understand the solubility-permeability interplay of itraconazole (B105839). researchgate.net For instance, research has shown that while higher intestinal concentrations of itraconazole can be achieved, this does not always translate to a proportionally increased uptake across Caco-2 cell monolayers. researchgate.net The permeability of itraconazole can also be influenced by the presence of efflux pumps like P-glycoprotein (P-gp), and inhibitors can be used in these assays to investigate the extent of this influence. evotec.comdovepress.com

Subcellular Localization in Research Cell Models

Understanding where a compound localizes within a cell is key to elucidating its mechanism of action. Research on itraconazole has shown that it can affect the subcellular localization of proteins. For example, itraconazole treatment can cause the vascular endothelial growth factor receptor 2 (VEGFR2) to accumulate in a perinuclear, Golgi-like structure in human umbilical vein endothelial cells (HUVEC). nih.gov This is in contrast to its more uniform distribution in untreated cells. nih.gov Itraconazole has also been shown to disrupt the binding of certain proteins involved in late endosome transport to the nuclear envelope, which can inhibit the nuclear delivery of extracellular vesicle cargo. nih.gov Interestingly, its main metabolite, hydroxy itraconazole, did not show the same disruptive effect in this specific model. nih.gov

Protein Binding Characteristics in Research Samples

Hydroxy itraconazole, like its parent compound itraconazole, exhibits a high degree of binding to plasma proteins. oup.comhres.ca In vitro studies have demonstrated that 99.6% of hydroxy itraconazole is bound to plasma proteins, with albumin being the primary binding component. mcaz.co.zwtevauk.comfda.gov This extensive protein binding is a significant characteristic, leaving only a very small fraction of the compound as free drug in the plasma. mcaz.co.zwtevauk.comfda.gov In vitro studies have also investigated potential interactions with other drugs at the protein binding level, showing no interactions between itraconazole and several other compounds. mcaz.co.zwtevauk.com

Animal Models for Mechanistic Elucidation

Animal models are indispensable for studying the complex in vivo behavior of a compound, providing insights that cannot be obtained from in vitro studies alone.

Pharmacokinetic Modeling in Preclinical Animal Species

Pharmacokinetic studies in various animal species, including rats, rabbits, and dogs, have been instrumental in understanding the absorption, distribution, metabolism, and excretion of itraconazole and its active metabolite, hydroxy itraconazole. hres.caresearchgate.nethres.ca Following oral administration, itraconazole is well-absorbed and extensively metabolized to hydroxy itraconazole in these species. hres.cahres.ca

Key pharmacokinetic parameters for hydroxy itraconazole have been determined in these models. For instance, in dogs, the terminal half-life of hydroxy itraconazole is approximately 35 hours. hres.cahres.ca The ratio of the area under the curve (AUC) of hydroxy itraconazole to itraconazole provides insight into the extent of metabolism. In dogs, this ratio is approximately 1.1 to 1.6, while in rats it is higher (around 2.7) and in rabbits it is lower (around 0.5). hres.caresearchgate.nethres.ca These species-specific differences are important considerations when extrapolating preclinical data to humans. researchgate.netresearchgate.net The dog is often considered an appropriate animal model for predicting the oral absorption of itraconazole in humans. researchgate.net

| Animal Species | Parameter | Value | Reference |

|---|---|---|---|

| Dog | Terminal Half-life | ~35 hours | hres.ca, hres.ca |

| Dog | AUC Ratio (Hydroxy Itraconazole / Itraconazole) | 1.1 - 1.6 | hres.ca, researchgate.net, hres.ca |

| Rat | AUC Ratio (Hydroxy Itraconazole / Itraconazole) | 2.7 | researchgate.net |

| Rabbit | AUC Ratio (Hydroxy Itraconazole / Itraconazole) | 0.5 | researchgate.net |

Investigation of Organ-Specific Distribution in Research Animals

Tissue distribution studies in animals reveal where a compound and its metabolites accumulate in the body. For itraconazole and by extension, its metabolites, these studies have been conducted in species such as rats and dogs. hres.cahres.cacabidigitallibrary.org The results consistently show extensive tissue distribution. mcaz.co.zwtevauk.comfda.gov

Concentrations of itraconazole in organs like the lung, kidney, liver, bone, stomach, spleen, and muscle have been found to be two to three times higher than the corresponding concentrations in plasma. mcaz.co.zwfda.govdrugbank.com In vivo tissue distribution studies in rats and dogs have specifically highlighted high levels of radioactivity (from radiolabeled itraconazole) in the adrenal gland, liver, and fat. hres.ca The brain-to-plasma ratio in beagle dogs was found to be approximately 1. mcaz.co.zwtevauk.com This extensive distribution into tissues is reflected by the large apparent volume of distribution observed for itraconazole. mcaz.co.zwtevauk.comfda.gov

Pathophysiological Pathway Modulation in Disease Models

Hydroxy itraconazole, the primary active metabolite of itraconazole, has been a subject of investigation for its role in modulating key pathophysiological pathways, particularly in the contexts of cancer and viral infections.

Cancer:

A significant focus of preclinical research has been the inhibitory effect of hydroxy itraconazole on the Hedgehog (Hh) signaling pathway. nih.govsci-hub.seecancer.orgreya-lab.org The Hh pathway is crucial during embryonic development but its aberrant reactivation in adults is implicated in the development and progression of various cancers. sci-hub.seaacrjournals.org

Mechanism of Action: Like its parent compound, itraconazole, hydroxy itraconazole is a potent antagonist of the Hh signaling pathway. nih.govreya-lab.org It is understood to act on the essential pathway component, Smoothened (SMO). sci-hub.sereya-lab.org This action is distinct from its antifungal mechanism, which involves the inhibition of ergosterol (B1671047) synthesis. ecancer.orgwikipedia.org The inhibition of SMO prevents its accumulation and subsequent activation of the Gli family of transcription factors. sci-hub.sereya-lab.org

Downstream Effects: By inhibiting the Hh pathway, hydroxy itraconazole can modulate the expression of various downstream target genes involved in cell proliferation and survival. sci-hub.se For instance, it can lead to a decrease in the expression of anti-apoptotic proteins like BCL-2 and cell cycle regulators like Cyclin-D1. sci-hub.se Furthermore, research suggests it can increase the expression of cyclin-dependent kinase inhibitors such as p21 and p27, further contributing to the inhibition of cancer cell proliferation. sci-hub.se

In Vitro Studies: In vitro studies using Shh-Light2 cells, a cell line used for assaying Hh pathway activity, demonstrated that hydroxy itraconazole inhibits the Hh pathway with an IC50 (half-maximal inhibitory concentration) of approximately 1.2 µM. nih.govreya-lab.org This potency is considered significant and occurs at concentrations that are clinically relevant. ecancer.org

Viral Infection:

The antiviral activity of hydroxy itraconazole has also been explored, with research suggesting it acts through host-directed mechanisms rather than directly targeting viral components. nih.gov

Mechanism of Action: One proposed mechanism for its antiviral effect, particularly against enteroviruses and potentially SARS-CoV-2, involves the disruption of lipid trafficking within the host cell. nih.govnih.gov It is thought to inhibit oxysterol-binding protein (OSBP), which is essential for the transport of lipids between the endoplasmic reticulum and the Golgi apparatus. nih.govnih.gov This disruption of cholesterol-enriched membranes can inhibit viral replication. nih.gov

In Vitro Antiviral Activity: In studies using a SARS-CoV-2 / VeroE6-eGFP assay system, hydroxy itraconazole demonstrated antiviral activity at various concentrations, indicated by the survival of cells following infection. nih.gov

Comparative Studies of Hydroxy Itraconazole and Itraconazole in Research Settings

Relative Potency and Efficacy in In Vitro and Animal Models

In Vitro Studies:

The antifungal potency of hydroxy itraconazole has been shown to be comparable to that of itraconazole in numerous in vitro studies. fda.govmcaz.co.zwnih.gov

Microbroth dilution tests against a large panel of 1481 pathogenic fungal isolates, representing 48 genera, showed that for 90% of the isolates, the IC50 values for both compounds were within a mode ± one dilution range, indicating similar potency. oup.com

However, some differences have been observed. For instance, approximately one-quarter of Candida glabrata and Trichophyton mentagrophytes isolates were found to be less susceptible to hydroxy itraconazole than to itraconazole. oup.com Conversely, for some Trichophyton rubrum isolates, hydroxy itraconazole was more potent. oup.com

The culture medium used in in vitro testing can also influence the apparent activity, with one study noting that itraconazole was more active than its hydroxy metabolite in two rich culture media. oup.comnih.gov

Against Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans, the activity of itraconazole was found to be equal to or greater than that of hydroxy itraconazole in most tested conditions. nih.gov

Animal Models:

In a murine model of invasive aspergillosis, itraconazole was effective at a dose of 25 mg/kg twice daily, while lower doses were not as effective. amazonaws.com

In dogs, itraconazole is metabolized to hydroxy itraconazole, which exhibits similar antifungal activity to the parent compound. dvm360.com

Studies in rats and dogs have shown that the metabolite-to-parent drug AUC ratios were greater than one, similar to humans, suggesting that the dog could be a suitable animal model for predicting the oral absorption of itraconazole. researchgate.net In contrast, this ratio was less than one in rabbits. researchgate.net Interestingly, in horses, hydroxy itraconazole was not detected in any samples, indicating different metabolic pathways in this species. avma.org

Differential Metabolic Pathways and Enzyme Affinities

Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. fda.govmcaz.co.zwnih.govhres.ca This metabolic process leads to the formation of a large number of metabolites, with hydroxy itraconazole being the main one. fda.govmcaz.co.zwscispace.comnih.gov

CYP3A4 Inhibition: Both itraconazole and hydroxy itraconazole are potent inhibitors of CYP3A4. fda.govhres.canih.gov This has significant implications for drug-drug interactions. fda.govhres.ca In vitro studies have shown that metabolites of itraconazole, including hydroxy itraconazole, keto-itraconazole, and N-desalkyl-itraconazole, are as potent or even more potent CYP3A4 inhibitors than itraconazole itself. psu.edu

Sequential Metabolism: The metabolism of itraconazole by CYP3A4 can be a sequential process. psu.edu Itraconazole is first hydroxylated to form hydroxy itraconazole, which can then be further oxidized to keto-itraconazole. psu.edu

Enzyme Affinity: In vitro studies using a substrate depletion kinetic approach have determined the unbound Michaelis-Menten constant (Km) for itraconazole to be 3.9 nM and for hydroxy itraconazole to be 27 nM with CYP3A4. psu.edu The unbound inhibitory constant (Ki) values for CYP3A4 were 1.3 nM for itraconazole and 14.4 nM for hydroxy itraconazole, indicating a high affinity of both compounds for the enzyme. psu.edu

Research into Differential Tissue Accumulation Patterns

Itraconazole is known for its extensive distribution into tissues, achieving concentrations in many tissues that are two to three times higher than in plasma. fda.gov

General Distribution: Itraconazole has a high affinity for lipids and is highly protein-bound (99.8%), with albumin being the main binding component (99.6% for the hydroxy-metabolite). fda.gov This contributes to its wide distribution in the body and accumulation in tissues like the lungs, kidneys, liver, bone, stomach, and spleen. fda.gov

Pathological vs. Non-Pathological Tissues: A study investigating the distribution of itraconazole and hydroxy itraconazole in patients with chromomycosis found that the concentration of itraconazole was significantly higher in the pathological skin lesions compared to non-pathological skin. jle.comjle.com Interestingly, no significant difference was observed in the concentrations of hydroxy itraconazole among the central and marginal parts of the lesion and the non-lesional skin. jle.comjle.com

Intrapulmonary Distribution: In a study examining the intrapulmonary pharmacokinetics at steady state, the concentrations of both itraconazole and hydroxy itraconazole in alveolar cells were found to be significantly greater than those in plasma or epithelial lining fluid. researchgate.net This suggests that both the parent drug and its active metabolite accumulate in the lungs.

Computational Chemistry and Structural Biology of Hydroxy Itraconazole

Molecular Docking and Dynamics Simulations with Target Enzymes (e.g., Lanosterol (B1674476) 14α-Demethylase, CYP3A4)

Molecular modeling techniques provide critical insights into how hydroxy itraconazole (B105839) interacts with its biological targets at an atomic level. These targets include the fungal enzyme lanosterol 14α-demethylase (CYP51), responsible for its antifungal effect, and the human enzyme Cytochrome P450 3A4 (CYP3A4), which governs its metabolism and contributes to significant drug-drug interactions. wikipedia.orgasm.org

Lanosterol 14α-Demethylase (CYP51): As with its parent compound, the primary mechanism of antifungal action for hydroxy itraconazole is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. asm.orgmdpi.com Molecular docking studies on itraconazole reveal that long-tailed azoles bind within the enzyme's active site through co-ordination of the triazole ring nitrogen to the heme iron and multiple hydrophobic interactions within the substrate-binding pocket. mdpi.com For itraconazole, the N1 atom of the piperazine (B1678402) ring engages in a water-mediated hydrogen bond network with the main chain amino groups of specific residues like H381 and S382 in Saccharomyces cerevisiae SDM. mdpi.com It is hypothesized that hydroxy itraconazole adopts a similar binding conformation, with the addition of the hydroxyl group on the sec-butyl side chain potentially forming new hydrogen bond interactions within the active site, thereby influencing its binding affinity and inhibitory potency. Crystal structures of fungal CYP51 in complex with itraconazole confirm a consistent binding mode across different fungal species, providing a robust template for simulating the binding of its hydroxylated metabolite. nih.gov

Table 1: Key Molecular Interactions in Docking Simulations

| Target Enzyme | Interacting Moiety of Azole | Type of Interaction | Key Residues/Components | Reference |

|---|---|---|---|---|

| Lanosterol 14α-Demethylase (CYP51) | Triazole Ring | Coordination Bond | Heme Iron | mdpi.com |

| Dichlorophenyl Tail | Hydrophobic Interactions | Hydrophobic Pocket Residues | mdpi.com | |

| Piperazine Ring | Water-mediated Hydrogen Bond | H381, S382 (in S. cerevisiae) | mdpi.com | |

| Cytochrome P450 3A4 (CYP3A4) | Triazole Moiety | Competitive Inhibition | Active Site | github.comnih.gov |

| Full Structure | Substrate Binding | Active Site | github.comasm.org |

In Silico Prediction of Metabolism and Metabolite Pathways

In silico models are instrumental in predicting and simulating the metabolic fate of drugs. For the itraconazole family of compounds, whole-body physiologically based pharmacokinetic (PBPK) models have been developed to describe the complex, nonlinear kinetics observed in vivo. github.comnih.gov

These computational models simulate the sequential metabolism of itraconazole. The primary pathway involves the hydroxylation of itraconazole to hydroxy itraconazole, a reaction mediated almost exclusively by CYP3A4. caymanchem.comgithub.com The PBPK models extend further, simulating the subsequent conversion of hydroxy itraconazole into downstream metabolites like keto-itraconazole and N-desalkyl-itraconazole, which are also catalyzed by CYP3A4. github.com These models can integrate data from in vitro assays, such as dissolution profiles and metabolic rates in liver microsomes, with physiological parameters to predict plasma concentration-time profiles for both the parent drug and its key metabolites. nih.govresearchgate.net For instance, the clearance of hydroxy itraconazole has been successfully described using Michaelis-Menten elimination kinetics within these models, capturing the saturable nature of its metabolism at higher concentrations. nih.gov Such predictive models are crucial for understanding drug accumulation and designing clinical studies. researchgate.netnih.gov

Table 2: In Silico Modeled Metabolic Pathway of Itraconazole

| Precursor | Metabolizing Enzyme | Metabolite | Model Type | Reference |

|---|---|---|---|---|

| Itraconazole | CYP3A4 | Hydroxy Itraconazole | PBPK, Population PK | github.comnih.gov |

| Hydroxy Itraconazole | CYP3A4 | Keto-itraconazole | PBPK | github.com |

| Keto-itraconazole | CYP3A4 | N-desalkyl-itraconazole | PBPK | github.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. frontiersin.org For a compound like hydroxy itraconazole, QSAR models can be developed to predict its antifungal potency or its inhibitory effect on enzymes like CYP3A4 based on its molecular features.

The development of a QSAR model involves calculating a set of numerical values, known as molecular descriptors, that characterize the physicochemical properties of the molecule. japsonline.com These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), or electronic (e.g., partial charges, dipole moment). mdpi.com For hydroxy itraconazole, key descriptors would include those capturing the presence of the hydroxyl group, the number of hydrogen bond donors and acceptors, its lipophilicity (XLogP3 ≈ 4.5), and electrostatic parameters. mdpi.comnih.gov

Using statistical methods like multiple linear regression (MLR), a mathematical model is built that links these descriptors to the observed activity (e.g., Minimum Inhibitory Concentration against a fungal species). japsonline.commdpi.com Although specific QSAR studies focusing solely on hydroxy itraconazole are not widely published, the principles are well-established for azole antifungals. Such models, once validated, can be used to predict the activity of novel, structurally related compounds, thereby accelerating the drug discovery process. frontiersin.org

Table 3: Potential Descriptors for QSAR Modeling of Hydroxy Itraconazole

| Descriptor Class | Example Descriptor | Potential Relevance for Hydroxy Itraconazole | Reference |

|---|---|---|---|

| Constitutional | Molecular Weight | Correlates with size and diffusion properties (MW = 721.6 g/mol) | nih.gov |

| Topological | Balaban J index | Describes molecular branching and topology, influencing receptor fit | japsonline.com |

| Electronic | VAMP octupole ZZY | Relates to electrostatic interactions within the enzyme active site | mdpi.com |

| Physicochemical | XLogP3 (LogP) | Measures lipophilicity, affecting membrane permeability and binding (XLogP3 = 4.5) | nih.gov |

| Hydrogen Bond Donors/Acceptors | Quantifies potential for hydrogen bonding with target residues (Donors: 1, Acceptors: 13) | nih.gov |

Spectroscopic and Diffraction Studies for Structural Elucidation (e.g., Solid-State NMR)

The precise three-dimensional structure and conformation of hydroxy itraconazole are determined using a combination of spectroscopic and diffraction methods. These techniques are essential for confirming its chemical identity and understanding its solid-state properties.

Solid-State Nuclear Magnetic Resonance (ssNMR): Solid-state NMR is a powerful, non-destructive technique for probing the structure and dynamics of molecules in their solid form. mdpi.com While studies may focus on the more common parent drug, the methods are directly applicable. For itraconazole, ¹³C Cross-Polarization Magic-Angle-Spinning (CP-MAS) NMR has been used to investigate its internal structure and molecular dynamics. acs.org Such analysis would be invaluable for hydroxy itraconazole to determine the local conformation around the newly introduced hydroxyl group and its influence on the flexibility of the sec-butyl side chain. Chemical Shift Anisotropy (CSA) measurements can provide further detail on molecular conformation and packing. acs.org

X-ray Diffraction (XRD): X-ray Powder Diffraction (XRPD) is used to analyze the crystalline structure of a solid material. The technique provides a unique fingerprint based on the arrangement of molecules in the crystal lattice. Studies on related itraconazole intermediates have used XRPD to confirm the crystal form and ensure no polymorphic changes occur during processing. acs.org For hydroxy itraconazole, XRPD would be essential for identifying its crystalline form and for quality control of the bulk substance.

Other Spectroscopic Techniques:

UV-Vis Spectroscopy: This technique is used for quantitative analysis and provides information about the chromophores in the molecule. For itraconazole in chloroform, a characteristic absorption maximum (λmax) is observed at 267 nm. jru-b.com Hydroxy itraconazole is expected to have a very similar UV spectrum, as the hydroxylation occurs on a saturated alkyl chain, distant from the main chromophoric systems (triazolone, phenylpiperazine, and dichlorophenyl rings).

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy detects the vibrational frequencies of chemical bonds. The spectrum of hydroxy itraconazole would be distinguished from that of itraconazole primarily by the appearance of a characteristic broad absorption band for the O-H stretching vibration of the alcohol group. researchgate.net

Table 4: Structural Elucidation Techniques for Hydroxy Itraconazole

| Technique | Type of Information Provided | Key Findings/Applications | Reference |

|---|---|---|---|

| Solid-State NMR | Molecular conformation, dynamics, local environment of nuclei | Can determine the conformation of the hydroxylated side chain. | mdpi.comacs.org |

| X-ray Powder Diffraction (XRPD) | Crystal structure, polymorphism, phase purity | Identifies the specific crystalline form of the solid compound. | acs.org |

| UV-Vis Spectroscopy | Electronic transitions, chromophore identification | Expected λmax similar to itraconazole (~267 nm), useful for quantification. | jru-b.com |

| FT-IR Spectroscopy | Functional groups, molecular vibrations | Confirms presence of the hydroxyl group (O-H stretch) and other key functional groups. | researchgate.net |

Conclusion and Future Perspectives in Hydroxy Itraconazole Research

Summary of Key Academic Contributions and Mechanistic Insights